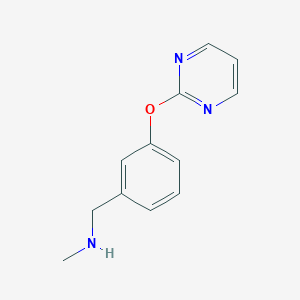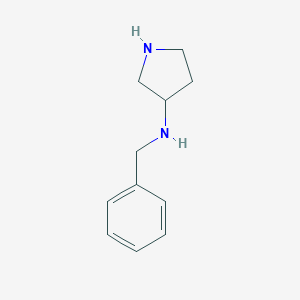
Benzenemethanamine, N-methyl-3-(2-pyrimidinyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanamine, N-methyl-3-(2-pyrimidinyloxy)- is a chemical compound with the molecular formula C12H13N3O and a molecular weight of 215.25 g/mol . This compound is known for its versatile properties and applications in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N-methyl-3-(2-pyrimidinyloxy)- typically involves the reaction of N-methylbenzenemethanamine with 2-chloropyrimidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, N-methyl-3-(2-pyrimidinyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Benzenemethanamine, N-methyl-3-(2-pyrimidinyloxy)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenemethanamine, N-methyl-3-(2-pyrimidinyloxy)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzenemethanamine, N-methyl-: Similar structure but lacks the pyrimidinyloxy group.
N-methyl-3-(2-pyrimidinyloxy)aniline: Similar functional groups but different core structure.
N-methyl-2-pyrimidinamine: Contains the pyrimidine ring but lacks the benzenemethanamine moiety
Uniqueness
Benzenemethanamine, N-methyl-3-(2-pyrimidinyloxy)- is unique due to the presence of both the benzenemethanamine and pyrimidinyloxy groups, which confer distinct chemical and biological properties. This dual functionality makes it valuable for a wide range of applications in scientific research.
Properties
IUPAC Name |
N-methyl-1-(3-pyrimidin-2-yloxyphenyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-13-9-10-4-2-5-11(8-10)16-12-14-6-3-7-15-12/h2-8,13H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEUAGLSWXWHIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)OC2=NC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30589398 |
Source


|
| Record name | N-Methyl-1-{3-[(pyrimidin-2-yl)oxy]phenyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
828242-93-9 |
Source


|
| Record name | N-Methyl-1-{3-[(pyrimidin-2-yl)oxy]phenyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylacetamide](/img/structure/B182649.png)

![4-[(E)-2-quinolin-6-ylethenyl]aniline](/img/structure/B182657.png)


![4-[2-(2,4,5-trimethoxyphenyl)vinyl]quinoline](/img/structure/B182664.png)
![4-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]quinoline](/img/structure/B182666.png)
![4-[(E)-2-(4-methoxyphenyl)ethenyl]quinoline](/img/structure/B182667.png)
![4-[2-(2-Methoxyphenyl)ethenyl]quinoline](/img/structure/B182668.png)



